molecular formula C22H30O2 B13147166 [1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl- CAS No. 6390-59-6

[1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl-

Cat. No.: B13147166
CAS No.: 6390-59-6
M. Wt: 326.5 g/mol
InChI Key: AEDJUGFTXGHBTM-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2,2’-diol, 3,3’-bis(1,1-dimethylethyl)-5,5’-dimethyl- is an organic compound with the molecular formula C20H26O2 This compound is characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2,2’-diol, 3,3’-bis(1,1-dimethylethyl)-5,5’-dimethyl- typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between bromobenzene and phenylboronic acid in the presence of a palladium catalyst.

    Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced via a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide or a peracid.

    Addition of tert-Butyl Groups: The tert-butyl groups can be added through a Friedel-Crafts alkylation reaction using tert-butyl chloride and aluminum chloride as the catalyst.

    Methylation: The methyl groups can be introduced through a methylation reaction using methyl iodide and a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form the corresponding dihydroxybiphenyl.

    Substitution: The tert-butyl and methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as chlorine or bromine, and strong acids or bases.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydroxybiphenyl.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-2,2’-diol, 3,3’-bis(1,1-dimethylethyl)-5,5’-dimethyl- is used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and as a model compound to investigate the metabolism of biphenyl derivatives.

Medicine

Industry

In industry, this compound can be used as an intermediate in the synthesis of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2,2’-diol, 3,3’-bis(1,1-dimethylethyl)-5,5’-dimethyl- involves its ability to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The hydroxyl groups can form hydrogen bonds with biological molecules, while the biphenyl core can engage in π-π interactions with aromatic residues in proteins. The tert-butyl and methyl groups contribute to the hydrophobic character of the compound, enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    [1,1’-Biphenyl]-2,2’-diol: Lacks the tert-butyl and methyl groups, making it less hydrophobic.

    3,3’-Di-tert-butyl-1,1’-biphenyl: Lacks the hydroxyl groups, reducing its ability to form hydrogen bonds.

    5,5’-Dimethyl-1,1’-biphenyl: Lacks the hydroxyl and tert-butyl groups, making it less reactive and less hydrophobic.

Uniqueness

The unique combination of hydroxyl, tert-butyl, and methyl groups in [1,1’-Biphenyl]-2,2’-diol, 3,3’-bis(1,1-dimethylethyl)-5,5’-dimethyl- imparts distinct chemical properties, such as enhanced hydrophobicity, reactivity, and the ability to form specific interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

6390-59-6

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylphenyl)-4-methylphenol

InChI

InChI=1S/C22H30O2/c1-13-9-15(19(23)17(11-13)21(3,4)5)16-10-14(2)12-18(20(16)24)22(6,7)8/h9-12,23-24H,1-8H3

InChI Key

AEDJUGFTXGHBTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C2=C(C(=CC(=C2)C)C(C)(C)C)O

Origin of Product

United States

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